Hydrolytic Stability in Micellar Media
In a comparative kinetic study under identical conditions (micellar H₂O-dioxane solutions containing sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB)), Dodecyl N-(4-pyridyl)carbamate (compound 3) exhibited a distinct stability profile relative to its methyl (compound 2) and phenyl (compound 1) analogs. While the hydrolysis rates of compounds 1 and 2 were only slightly reduced or accelerated depending on the micellar medium, the hydrolysis reaction for compound 3 was significantly inhibited by both SDS and CTAB micellar media [1].
| Evidence Dimension | Effect of micellar media on hydrolysis rate |
|---|---|
| Target Compound Data | Hydrolysis reaction inhibited by both SDS and CTAB micellar media |
| Comparator Or Baseline | Methyl N-(4-pyridyl)carbamate (compound 2): Slight rate reduction in both SDS and CTAB. Phenyl N-(4-pyridyl)carbamate (compound 1): Rate reduced in SDS, accelerated in CTAB. |
| Quantified Difference | Qualitative difference: 'inhibition' vs. 'slight reduction' or 'acceleration' |
| Conditions | Micellar H₂O-dioxane solutions containing SDS or CTAB |
Why This Matters
This distinct kinetic behavior in micellar environments is attributed to the tensioactive character of the dodecyl chain [1], making it a critical consideration for formulations or environmental models where surfactant interactions govern degradation rates.
- [1] Matondo, H., de Savignac, A., Bergon, M., Calmon, J. P., & Lattes, A. (1990). Kinetics of the hydrolysis of the potentially pesticidal N-(4-pyridyl)carbamates in micellar solution. Journal of Agricultural and Food Chemistry, 38(4), 1106–1109. View Source
